(3S)-3-methylcyclopentanone

Description

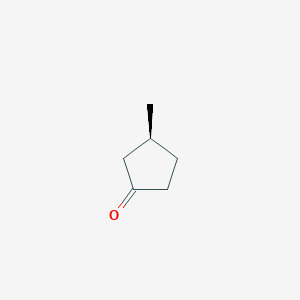

(3S)-3-methylcyclopentanone is a cyclic ketone with the chemical formula C₆H₁₀O. cymitquimica.comnist.gov Its structure consists of a five-membered cyclopentanone (B42830) ring with a methyl group attached to the third carbon atom. ontosight.ai This seemingly simple molecule is a cornerstone in various chemical applications, primarily due to its chiral nature. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, and this compound serves as a prime example of its importance.

The presence of a stereocenter at the 3-position gives rise to two distinct enantiomers: this compound and (3R)-3-methylcyclopentanone. smolecule.com These enantiomers, while having the same chemical formula and connectivity, can exhibit profoundly different biological and chemical properties. ontosight.ai This difference is critical in fields such as pharmaceuticals and fragrance industries, where the specific three-dimensional arrangement of atoms can determine the efficacy of a drug or the characteristic scent of a compound. ontosight.ai

The cyclopentane (B165970) core is a recurring motif in a multitude of biologically active and pharmaceutically relevant compounds. google.com The introduction of chirality into this cyclopentanone framework, as seen in 3-methylcyclopentanone (B121447), dramatically increases its structural and chemical complexity. google.com This complexity is often a prerequisite for the specific molecular interactions that drive biological processes.

Chiral cyclopentanone derivatives are valuable intermediates in the synthesis of a wide range of organic molecules with significant biological interest. google.com For instance, prostaglandins (B1171923), a class of compounds with diverse physiological effects, are characterized by their optically active cyclopentane core. google.com The synthesis of such complex molecules often relies on the use of chiral building blocks like this compound to control the stereochemistry of the final product. The separation and analysis of these chiral compounds are of great importance in the chemical, pharmaceutical, food, and agricultural industries. jiangnan.edu.cn

The stereochemical designation "(3S)" in this compound refers to the absolute configuration at the chiral center, which is the carbon atom at the third position of the cyclopentanone ring. This designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

The (3S) configuration indicates a specific spatial arrangement of the substituents around the chiral carbon. smolecule.com This molecule is the (-)-enantiomer, while its mirror image, the (+)-enantiomer, has the (3R)-configuration. ontosight.ai The distinct three-dimensional structure of each enantiomer is responsible for their different interactions with other chiral molecules and with polarized light. rsc.org At room temperature, 3-methylcyclopentanone primarily exists in two conformations: equatorial and axial, with the equatorial conformer being the dominant form. rsc.orgresearchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O | cymitquimica.comontosight.ai |

| Molecular Weight | 98.14 g/mol | ontosight.ai |

| Boiling Point | 145 °C | biosynth.com |

| Density | 0.913 g/cm³ | biosynth.com |

| Flash Point | 34 °C | biosynth.com |

This compound is a highly valued chiral building block in organic synthesis. smolecule.com Its utility stems from the presence of both a chiral center and a reactive ketone functional group, allowing for a variety of chemical transformations. smolecule.com Chemists utilize this compound as a starting material to construct more complex and stereochemically defined molecules.

The cyclic ketone structure allows for reactions such as aldol (B89426) condensations to extend the carbon chain and form new cycloalkanone derivatives. smolecule.com Additionally, ring-opening reactions can be employed to generate functionalized acyclic compounds. smolecule.com The inherent chirality of this compound makes it an excellent tool for studying asymmetric reactions and stereoselectivity, where the outcome of a reaction is dependent on the orientation at the chiral center. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKRXIIIYJGNNU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6672-24-8 | |

| Record name | 3-Methylcyclopentanone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006672248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-methylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOPENTANONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO97H2161E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3s 3 Methylcyclopentanone and Its Enantiomers

Non-Stereoselective Approaches to 3-Methylcyclopentanone (B121447) (Racemic Mixtures)

Racemic 3-methylcyclopentanone is a common precursor that can be used as a mixture or serve as a starting point for chiral resolution. Several classical and modern organic synthesis techniques are employed for its preparation.

Oxidation of 3-Methylcyclopentanol

A straightforward and widely utilized method for the synthesis of 3-methylcyclopentanone is the oxidation of the corresponding secondary alcohol, 3-methylcyclopentanol. This approach is a fundamental transformation in organic chemistry. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on factors such as yield, cost, and environmental considerations.

Common oxidizing agents for this conversion include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromic acid in acetone). While effective, the toxicity and disposal of chromium waste have led to the exploration of alternative, more environmentally benign oxidants. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and Dess-Martin periodinane are also highly effective for this transformation, often providing high yields under mild conditions.

Reaction of Cyclopentanone (B42830) with Methylmagnesium Bromide

The synthesis of 3-methylcyclopentanone can also be approached from cyclopentanone itself. A common strategy involves a multi-step sequence beginning with the nucleophilic addition of a methyl group. The reaction of cyclopentanone with methylmagnesium bromide, a Grignard reagent, results in the formation of the tertiary alcohol, 1-methylcyclopentanol.

This tertiary alcohol is not directly converted to 3-methylcyclopentanone. Instead, it is typically subjected to an acid-catalyzed dehydration reaction to yield a mixture of alkenes, primarily 1-methylcyclopentene (B36725) and methylenecyclopentane. Subsequent hydroboration-oxidation of this alkene mixture would lead to the formation of methylcyclopentanols, including 3-methylcyclopentanol, which can then be oxidized to the desired 3-methylcyclopentanone. This route is less direct than the oxidation of pre-existing 3-methylcyclopentanol.

Conversion from 3-Methyladipic Acid

Another classical approach to forming the five-membered ring of 3-methylcyclopentanone involves the intramolecular cyclization of a dicarboxylic acid derivative. Starting from 3-methyladipic acid, the synthesis proceeds through the formation of a diester, typically the diethyl or dimethyl ester.

This diester then undergoes a base-catalyzed intramolecular cyclization known as the Dieckmann condensation. The use of a strong base, such as sodium ethoxide, promotes the formation of a carbanion which then attacks the other ester group, leading to the formation of a β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate yield the target molecule, 3-methylcyclopentanone.

Synthesis via Catalytic Hydrogenation of 5-Hydroxymethylfurfural (B1680220)

A more modern and sustainable approach to 3-methylcyclopentanone involves the catalytic conversion of biomass-derived platform chemicals, specifically 5-hydroxymethylfurfural (HMF). This method is of significant interest as it provides a renewable route to the target compound. The process involves a one-pot reaction where HMF is subjected to catalytic hydrogenation under specific conditions.

The success of the conversion of HMF to 3-methylcyclopentanone is highly dependent on the catalyst used. Supported noble metal catalysts are commonly employed due to their high activity and selectivity. google.com Metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) are frequently investigated for this reaction. google.com

The choice of metal can significantly influence the reaction pathway and the distribution of products. For instance, palladium catalysts are often favored for their effectiveness in hydrogenation reactions. The loading of the precious metal on the support is also a critical parameter, typically ranging from 3-10% by weight relative to the carrier. google.com

The properties of the support, such as its surface area, pore size, and acidity, can influence the selectivity towards 3-methylcyclopentanone. For example, the acidic nature of supports like ZSM-5 can facilitate the necessary dehydration and rearrangement steps in the reaction cascade. The ability to separate and recycle the supported catalyst is another advantage of this method, contributing to a more cost-effective and environmentally friendly process. google.com

| Parameter | Value | Source |

| Reaction Temperature | 120-250 °C | google.com |

| Hydrogen Pressure | 1-8 MPa | google.com |

| Reaction Time | 3-8 hours | google.com |

| HMF Conversion | >98% | google.com |

| 3-Methylcyclopentanone Selectivity | >75% | google.com |

| Solvent | Water | google.com |

Table 1. Reaction Parameters for the Synthesis of 3-Methylcyclopentanone from HMF

Optimization of Reaction Conditions for Conversion and Selectivity

The efficient synthesis of 3-methylcyclopentanone, even in its racemic form, requires careful optimization of reaction conditions to maximize conversion of starting materials and the selectivity towards the desired product. A notable example is the synthesis of 3-methylcyclopentanone from 5-hydroxymethyl furfural (B47365). In this process, key parameters such as temperature, pressure, catalyst composition, and solvent have been systematically varied to achieve optimal results.

A patented method describes a process where 5-hydroxymethyl furfural is converted to 3-methylcyclopentanone in a high-pressure reactor using a supported catalyst in water. The optimization of this reaction has demonstrated that high conversion and selectivity can be achieved under specific conditions. The catalyst typically consists of a precious metal, such as palladium, platinum, or ruthenium, on a support like alumina, activated carbon, or a zeolite.

The reaction is conducted under a hydrogen atmosphere, with the pressure maintained between 1 and 8 MPa. The temperature is another critical factor, with the optimal range being between 120°C and 250°C. The reaction time is typically in the range of 3 to 8 hours. Under these optimized conditions, the conversion of 5-hydroxymethyl furfural can exceed 98%, with the selectivity for 3-methylcyclopentanone reaching over 75% ub.edu.

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Methylcyclopentanone

| Parameter | Range | Optimal Condition |

|---|---|---|

| Starting Material | - | 5-Hydroxymethyl furfural |

| Catalyst | Palladium, Platinum, or Ruthenium on a support (e.g., Al₂O₃, Activated Carbon) | 5% Palladium on Alumina |

| Solvent | Water | Water |

| Temperature | 120-250 °C | 200 °C |

| Pressure | 1-8 MPa | 3 MPa |

| Reaction Time | 3-8 hours | 3 hours |

| Conversion | >98% | >98% |

| Selectivity | >75% | >75% |

Asymmetric Synthesis of Enantiomerically Pure (3S)-3-Methylcyclopentanone

The synthesis of enantiomerically pure this compound requires strategies that can introduce and control stereochemistry effectively. General approaches often involve the use of chiral auxiliaries, chiral catalysts, or the transfer of existing chirality from a starting material.

General Strategies for Enantioselective Preparation

Several general strategies have been developed for the enantioselective preparation of 3-substituted cyclopentanones. One of the most powerful methods is the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated cyclopentenones. This approach allows for the direct installation of the methyl group at the 3-position with control over its stereochemistry. The use of chiral ligands in conjunction with metal catalysts, such as rhodium or palladium, is crucial for achieving high enantioselectivity in these reactions.

For instance, rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to cyclopentenones has been shown to be an effective method for the synthesis of chiral 3-arylsuccinimides with high enantiomeric excess ntnu.edu.tw. While not directly synthesizing this compound, this methodology highlights the potential of organoboron reagents in asymmetric conjugate additions to five-membered rings.

Another important strategy is the palladium-catalyzed enantioselective allylic alkylation. This method has been successfully applied to the synthesis of α-quaternary cyclopentanones with high yields and enantioselectivities nih.govnih.govacs.org. Although this specific application creates a quaternary center, the underlying principle of using chiral palladium complexes to control the stereochemistry of C-C bond formation is broadly applicable to the synthesis of chiral cyclopentanones.

Chiral Induction and Transfer of Chirality

A sophisticated approach to asymmetric synthesis involves the transfer of chirality from a removable chiral auxiliary. In the context of this compound synthesis, the use of chiral sulfoxides has proven to be a particularly effective strategy.

The fundamental principle of this method lies in the ability of a chiral sulfoxide group to direct the stereochemical outcome of a reaction, after which it can be removed to yield the desired enantiomerically pure product. The chirality originates from the stereogenic sulfur atom of the sulfoxide. This chirality is then transferred to a new stereocenter being formed in the molecule. This process, often referred to as a self-immolative asymmetric process, has been a subject of extensive study in asymmetric synthesis acs.org.

A specific and highly successful application of this principle is the use of enantiomerically pure vinylic sulfoxides in the asymmetric synthesis of 3-substituted carbonyl compounds, including this compound. This method, developed by Posner and colleagues, involves the conjugate addition of an organometallic reagent to an α,β-unsaturated cyclopentenone bearing a chiral sulfoxide group at the α-position acs.org.

The key step is the β-addition of an organometallic reagent, such as a methylcopper reagent, to an enantiomerically pure α-sulfinyl cyclopentenone. The stereochemistry of the newly formed carbon-carbon bond at the β-position is controlled by the chirality of the sulfoxide group. The asymmetric induction in this process can be exceptionally high, with reported enantiomeric excesses exceeding 98% for cyclopentenone systems acs.org. Following the conjugate addition, the auxiliary sulfoxide group is reductively removed, typically using a reagent like aluminum amalgam, to afford the enantiomerically pure 3-methylcyclopentanone.

This methodology provides a reliable and highly stereocontrolled route to this compound and its enantiomer, depending on the chirality of the starting vinylic sulfoxide.

Table 2: Asymmetric Synthesis of this compound via Vinylic Sulfoxide

| Step | Reactants | Reagents | Product | Enantiomeric Excess |

|---|---|---|---|---|

| 1. Conjugate Addition | (S)-(+)-2-(p-tolylsulfinyl)cyclopent-2-en-1-one, CH₃MgBr/CuI | - | (3S)-3-methyl-2-(p-tolylsulfinyl)cyclopentan-1-one | >98% |

| 2. Reductive Desulfurization | (3S)-3-methyl-2-(p-tolylsulfinyl)cyclopentan-1-one | Al(Hg) | this compound | >98% |

Enantioselective Routes via Organometallic Reactions

Organometallic reactions are at the forefront of enantioselective synthesis, offering a wide range of transformations for the creation of chiral centers. In the synthesis of this compound, several organometallic approaches have been explored, primarily focusing on catalytic asymmetric conjugate addition reactions.

Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated ketones is a well-established method for the enantioselective formation of carbon-carbon bonds. The use of chiral phosphine (B1218219) ligands, such as BINAP, in conjunction with a rhodium precursor allows for the highly enantioselective transfer of an organic group from the boron reagent to the β-position of the enone. While specific examples for the synthesis of this compound using this exact method are not extensively detailed in the provided context, the general applicability of this reaction to cyclic enones suggests its potential.

Palladium catalysis has also emerged as a powerful tool in asymmetric synthesis. Palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones has been shown to produce α-quaternary cyclopentanones in high yield and enantiomeric excess nih.govnih.govacs.org. This transformation demonstrates the capability of chiral palladium complexes to control the stereochemistry of bond formation on a cyclopentanone ring.

Furthermore, organocopper reagents are widely used in conjugate addition reactions. The development of chiral ligands for copper has enabled the enantioselective addition of alkyl groups to enones. These reactions are often highly efficient and stereoselective, making them an attractive option for the synthesis of this compound. The success of the sulfoxide-based method developed by Posner et al. relies on an organocopper-mediated conjugate addition, underscoring the importance of these reagents in the asymmetric synthesis of this target molecule acs.org.

Asymmetric Synthesis from Related Chiral Precursors (e.g., 3-methylpentan-2-one)

An alternative approach to chiral 3-methylcyclopentanone involves the cyclization of an acyclic precursor that already possesses the desired stereochemistry or can be induced to form the chiral center during the ring-closing process. One such potential precursor is 3-methylpentan-2-one biosynth.com. However, the direct asymmetric synthesis of this compound from this specific precursor is not extensively detailed in the provided search results.

A more broadly applicable and well-documented method for the synthesis of substituted cyclopentenones from acyclic precursors is the intramolecular aldol (B89426) condensation. For example, 2,5-hexanedione (B30556) can undergo an intramolecular aldol reaction to yield 3-methyl-2-cyclopentenone libretexts.orgopenstax.orglibretexts.org. The reaction proceeds by forming an enolate at one of the methyl groups, which then attacks the other carbonyl group, leading to a five-membered ring after dehydration. The resulting 3-methyl-2-cyclopentenone can then be reduced to 3-methylcyclopentanone.

To achieve an enantioselective synthesis of this compound via this route, one would need to start with a chiral, non-racemic precursor or employ a chiral catalyst in the cyclization or subsequent reduction step. For instance, if a chiral 2,5-hexanedione derivative were used, the stereochemistry of the final product could be controlled.

Table 3: Intramolecular Aldol Condensation for the Synthesis of a 3-Methylcyclopentenone Precursor

| Acyclic Precursor | Reaction Type | Product |

| 2,5-Hexanedione | Intramolecular Aldol Condensation | 3-Methyl-2-cyclopentenone |

This precursor can then undergo enantioselective reduction to afford the target this compound.

Advanced Spectroscopic Investigations and Chiroptical Properties

Conformational Analysis through Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool for analyzing the conformational landscape of (3S)-3-methylcyclopentanone. By examining the vibrational modes of the molecule, researchers can distinguish between the equatorial and axial conformers and determine their relative populations.

Mid-Infrared (MIR) absorption spectroscopy probes the fundamental vibrational transitions within a molecule, offering a characteristic fingerprint of its structure. Experimental MIR absorption spectra for (R)-(+)-3-methylcyclopentanone have been recorded in carbon tetrachloride (CCl4) solution researchgate.netresearchgate.netresearchgate.net. These experimental findings are often complemented by theoretical calculations to assign specific vibrational modes to the respective conformers.

Density Functional Theory (DFT) calculations have been employed to simulate the IR spectra for the optimized geometries of both the equatorial-methyl and axial-methyl conformers researchgate.netsemanticscholar.org. By comparing the theoretical and experimental spectra, vibrational modes arising from each conformer can be successfully assigned semanticscholar.org. Temperature-dependent absorption spectra have been utilized to determine the enthalpy difference (ΔH°) for the equatorial-axial equilibrium, found to be 4.84 kJ/mol researchgate.netresearchgate.netresearchgate.net. This energy difference leads to a population ratio of approximately 87:13 for the equatorial-methyl to axial-methyl conformers researchgate.netresearchgate.netresearchgate.net.

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational excitation. As a chiroptical technique, VCD spectroscopy is particularly sensitive to the three-dimensional arrangement of atoms and is thus an excellent method for studying chiral molecules like this compound.

Experimental VCD spectra of (R)-(+)-3-methylcyclopentanone have been measured in CCl4 solution researchgate.netresearchgate.netresearchgate.net. These experiments are supported by theoretical VCD spectra calculated using the B3LYP functional with large basis sets researchgate.netresearchgate.netresearchgate.net. The combination of experimental and theoretical VCD allows for the determination of conformer populations. However, it has been noted that the errors associated with determining populations from VCD band intensities can be relatively large researchgate.net.

The surrounding solvent medium can influence the vibrational frequencies and intensities of a molecule. To understand these interactions, Density Functional Theory (DFT) calculations of the infrared spectra for both the equatorial and axial conformers of (R)-(+)-3-methylcyclopentanone were performed in eleven different solvents, modeled using the polarizable continuum model (PCM) researchgate.netresearchgate.net.

These computational studies, using the B3LYP functional and an aug-cc-pVDZ basis set, revealed linear correlations between solvent polarity and various spectral properties. Specifically, the frequencies of IR modes, their intensities, and the calculated enthalpies of the conformers showed a systematic dependence on the solvent's dielectric constant researchgate.netresearchgate.netnih.gov. However, experimental studies have found that these trends are only weakly observed or not observed at all, indicating the complexity of accurately modeling solvent-solute interactions nih.gov.

Table 1: Calculated Enthalpy Difference (ΔH°) between Equatorial and Axial Conformers of (R)-3-methylcyclopentanone in Various Solvents (Data derived from computational studies)

| Solvent | Dielectric Constant | ΔH° (kJ/mol) |

| n-Hexane | 1.88 | 4.52 |

| Carbon Tetrachloride | 2.23 | 4.60 |

| Benzene | 2.27 | 4.64 |

| Diethyl Ether | 4.24 | 4.81 |

| Chloroform | 4.71 | 4.85 |

| Tetrahydrofuran | 7.43 | 4.94 |

| Dichloromethane | 8.93 | 4.98 |

| Acetone | 20.49 | 5.06 |

| Ethanol | 24.85 | 5.10 |

| Methanol | 32.61 | 5.15 |

| Acetonitrile | 35.69 | 5.19 |

Electronic and Multiphoton Chiroptical Spectroscopy

Electronic chiroptical spectroscopy techniques probe the differential interaction of chiral molecules with circularly polarized light in the ultraviolet and visible regions, providing information about electronic transitions and stereochemistry.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This technique is highly sensitive to the absolute configuration and conformation of stereoisomers.

The ECD spectra of (R)-(+)-3-methylcyclopentanone have been investigated extensively in both the gas phase and in various solutions. Temperature-dependent ECD spectra were recorded in 34 different solvents to determine the enthalpy and entropy differences between the axial and equatorial conformers researchgate.netnih.gov. A key observation from these solution-phase studies is that the weakly absorbing n→π* transition shows a decrease in λmax as the solvent polarity increases researchgate.netnih.gov.

Gas-phase ECD spectra have also been measured and exhibit vibrational fine structure, which is also observed in some solvents researchgate.netnih.govnih.gov. These experimental gas-phase spectra have been compared with solution-phase results and theoretical calculations researchgate.netnih.gov. Theoretical studies using density functional response theory have successfully computed the vibrationally resolved ECD spectra of the two dominant conformers in the gas phase, taking into account both Franck-Condon and Herzberg-Teller contributions nih.govdiva-portal.org. The use of the CAM-B3LYP functional, in particular, has shown remarkable agreement with experimental data, accurately reproducing the position and intensity of the spectral peaks and allowing for a confident assignment of the fine structure nih.govdiva-portal.org. Calculations also correctly predicted the decrease in CD intensity in the gas phase with increasing temperature, a trend that mirrors experimental observations in different solvents nih.govdiva-portal.org.

Table 2: Comparison of Experimental and Calculated Properties for (R)-3-methylcyclopentanone Conformers

| Property | Method | Value | Reference |

| Enthalpy Difference (ΔH°) | Temperature-Dependent Absorption (CCl4) | 4.84 kJ/mol | researchgate.netresearchgate.netresearchgate.net |

| Enthalpy Difference (ΔH°) | Resonance-Enhanced Multiphoton Ionization (Gas Phase) | 4.98 ± 0.59 kJ/mol | researchgate.net |

| Conformer Population Ratio (Equatorial:Axial) | From ΔH° in CCl4 | 87:13 | researchgate.netresearchgate.netresearchgate.net |

| (2+1) REMPICD | Gas Phase (n → 3s transition) | +1.5 ± 0.5% | nih.gov |

Two-Photon Absorption (TPA) and Two-Photon Circular Dichroism (TPCD/TPACD)

Two-photon absorption (TPA) is a nonlinear optical process that provides complementary information to one-photon techniques due to different selection rules. aps.org Two-Photon Circular Dichroism (TPCD), the differential absorption of right- and left-circularly polarized light in a two-photon process, offers a deeper probe into molecular chirality.

Theoretical frameworks have been developed to compute the vibronically resolved TPCD spectra of chiral molecules like (R)-(+)-3-methylcyclopentanone. researchgate.net A harmonic adiabatic approach combined with density functional response theory has been successfully applied, which includes both Franck-Condon and Herzberg-Teller contributions while accounting for frequency changes and Duschinsky effects. researchgate.netresearchgate.net

Model calculations performed on the two dominant conformers (equatorial and axial) of (R)-(+)-3-methylcyclopentanone in the gas phase reveal significant insights. researchgate.net Notably, the Herzberg-Teller contribution can be so significant as to cause a sign change in the TPCD signal for a single electronic state of one conformer. researchgate.netresearchgate.net This sign inversion can persist even after Boltzmann averaging of the conformer populations, suggesting it could be experimentally verified. researchgate.net The calculations also uncover complex interference effects between the Franck-Condon and Herzberg-Teller pathways. researchgate.net

Experimentally, circular dichroism in the ion yield (CDIY) following resonance-enhanced multiphoton ionization (REMPI) is a powerful tool. rsc.orgrsc.org For this compound, a 1+1+1 REMPI process has been studied, showing that the observed anisotropy can be controlled using shaped ultraviolet femtosecond laser pulses. rsc.org

Two-photon processes can be significantly enhanced when the energy of one of the photons (or the sum of the photons) is close to the energy of an intermediate electronic state, a phenomenon known as resonance enhancement. ucf.edunih.gov In this compound, studies have utilized (2+1) REMPI through the n → 3s Rydberg transition. researchgate.net This resonant process involves the absorption of two photons to reach an excited state, followed by the absorption of a third photon to cause ionization.

The distinction between resonant and non-resonant processes is crucial. Non-resonant absorption occurs far from any intermediate electronic states, while resonant multiphoton absorption (RMPA) proceeds via a real intermediate state. nih.gov The presence of an intermediate bound Rydberg state in the ionization pathway of 3-methylcyclopentanone (B121447) has been shown to enhance the measured CD value. rsc.org Theoretical models using a sum-over-states (SOS) expression can effectively describe this intermediate state resonance enhancement. ucf.edu The ability to tune laser frequencies allows for the selective probing of these resonant pathways, providing control over the observed chiroptical effects. rsc.orgaps.org

Photoelectron Spectroscopy (PES) and Photoelectron Circular Dichroism (PECD)

Photoelectron spectroscopy (PES) measures the kinetic energy of electrons ejected from a sample upon irradiation, providing direct information about electron binding energies in different atomic and molecular orbitals. khanacademy.org Photoelectron circular dichroism (PECD) is a powerful chiroptical technique that manifests as a forward-backward asymmetry in the angular distribution of photoelectrons emitted from randomly oriented chiral molecules ionized by circularly polarized light. nih.govresearchgate.net

The gas-phase photoelectron spectra of (R)-3-methylcyclopentanone have been measured using synchrotron radiation, a highly tunable and polarized light source ideal for such studies. nih.govresearchgate.net These experiments provide high-resolution data on the electronic structure of the molecule. researchgate.netnih.gov The interpretation of these spectra is supported by various theoretical methodologies to assign the observed electronic bands. nih.govresearchgate.net Synchrotron-based PES is essential for PECD measurements, where the precise control over the photon energy allows for detailed, energy-dependent studies of the dichroism. nih.gov

PECD has proven to be exceptionally sensitive to the molecular structure, including the specific conformation of a molecule. nih.govresearchgate.net For (R)-3-methylcyclopentanone, PECD studies have been instrumental in distinguishing the contributions of its two primary conformers. researchgate.netnih.govresearchgate.net

The experimental dichroism for specific deconvoluted valence states and, notably, for the carbonyl carbon 1s core state, has been reported. nih.govresearchgate.net Theoretical calculations that consider a weighted contribution from the two different conformers show excellent agreement with these experimental results. researchgate.netnih.gov

Data Tables

Table 1: Spectroscopic and Conformational Data for (R)-3-methylcyclopentanone This table is interactive. You can sort and filter the data by clicking on the headers.

| Parameter | Method | Value | Source |

|---|---|---|---|

| Conformational Enthalpy Difference (ΔH°) | Temperature-Dependent Absorption | 4.84 kJ/mol | researchgate.net |

| Conformer Population Ratio (equatorial:axial) | Temperature-Dependent Absorption | 87:13 | researchgate.net |

| (2+1) REMPICD (n → 3s) | Mass-selected Cation/Photoelectron Monitoring | +1.5 ± 0.5% | researchgate.net |

| Maximum Anisotropy (negatively chirped pulse) | Wavelength Scan (CDIY) | 8.2 ± 1.3% at 311.6 nm | rsc.org |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-(+)-3-methylcyclopentanone |

| (R)-3-methylcyclopentanone |

| 3-methylcyclopentanone |

Temperature-Dependent PECD Studies for Conformer Contribution Separation

By measuring the PECD of the Highest Occupied Molecular Orbital (HOMO) state and the carbonyl carbon 1s core level at different temperatures, researchers can alter the relative populations of the conformers. This approach has successfully allowed for the separation of the individual contributions of each conformer to the photoelectron dichroism nih.govresearchgate.netresearchgate.net. This methodology is particularly powerful as it demonstrates PECD's sensitivity to the subtle structural changes between conformers of unoriented this compound molecules, opening new avenues for the detailed characterization of complex chiral systems nih.govresearchgate.net. A 2013 study highlighted that this was the first time temperature-dependent PECD spectroscopy had been used to characterize and reveal the individual dichroic dispersions of the conformers of 3-methylcyclopentanone researchgate.net.

Resonance-Enhanced Multiphoton Ionization Circular Dichroism (REMPICD)

REMPICD is a powerful technique for chiral recognition that combines the selectivity of resonant spectroscopy with the sensitivity of ionization detection. It has been extensively applied to study this compound.

The REMPICD mechanism in 3-methylcyclopentanone involves the absorption of multiple photons to achieve ionization, with at least one of the absorption steps being resonant with an intermediate electronic state. A commonly employed scheme is a 1 + 1 + 1 Resonance-Enhanced Multiphoton Ionization (REMPI) process. When irradiated with photons around 309 nm, the molecule is first excited from the ground state to the n→π* transition, followed by a second photon promoting it to a Rydberg state, and a third photon causing ionization uni-kassel.deresearchgate.netrsc.org.

Another studied mechanism involves a (2+1) REMPI process, where two photons are absorbed to reach the n → 3s Rydberg transition, followed by the absorption of a third photon to ionize the molecule researchgate.netnih.gov. The resulting circular dichroism in the ion yield (CDIY) is measured, which is the normalized difference in the ion signal when using left- versus right-circularly polarized light. Studies have shown that the REMPICD signal can be dominated by the continuum step in the ionization process researchgate.netnih.gov.

The use of ultrafast, shaped femtosecond laser pulses has opened up the possibility of coherent control over the CDIY in 3-methylcyclopentanone uni-kassel.dersc.org. By manipulating the properties of the laser pulse, it is possible to enhance or suppress the chiral signature. Researchers have demonstrated that using strongly chirped pulses with different central wavelengths can effectively control the observed anisotropy uni-kassel.dersc.org. This control is achieved by influencing the dynamics of the multiphoton absorption process, providing a method to optimize chiral differentiation uni-kassel.dersc.org.

The parameters of the femtosecond laser pulse, such as its duration, peak intensity, and chirp, have a significant influence on the measured CDIY.

Pulse Duration: Studies have shown that the CDIY can be enhanced by increasing the pulse duration. This can be achieved by narrowing the spectral width of the pulse or by applying a frequency chirp uni-kassel.dersc.org. One investigation revealed a marked increase in the CD for pulse durations increasing from 50 fs to approximately 200 fs, after which the CD value leveled off nih.gov.

Peak Intensity: The effect of peak intensity on CDIY has also been examined. In one study, peak intensity scans using bandwidth-limited (BWL) pulses showed no significant change in the anisotropy, helping to disentangle the effects of reduced peak intensity from those of longer pulse duration uni-kassel.de. However, other research combining experimental and theoretical evidence suggests that the CD decreases with increasing laser intensity due to the increased coupling between excited states nih.gov.

Frequency Chirp: Applying a linear frequency chirp (where the frequency changes over the duration of the pulse) has a pronounced effect. A clear asymmetry in the CDIY enhancement has been observed for positively versus negatively chirped pulses at specific wavelengths rsc.org. For example, at a central wavelength of 311.6 nm, the maximum anisotropy of 8.2 ± 1.3% was measured for negatively chirped pulses uni-kassel.de.

The table below summarizes the observed effects of different pulse parameters on the CDIY of (R)-(+)-3-methylcyclopentanone.

| Laser Parameter | Variation | Observed Effect on CDIY | Reference |

| Pulse Duration | Increased from 50 fs to ~200 fs | Marked increase in CD | nih.gov |

| Pulse Duration | Increased beyond 200 fs | CD levels off | nih.gov |

| Peak Intensity | Varied using BWL pulses | No significant change in anisotropy | uni-kassel.de |

| Frequency Chirp | Positively vs. Negatively Chirped Pulses | Pronounced wavelength shift between anisotropy maxima | rsc.org |

| Frequency Chirp | Negative Chirp (-3370 fs²) at 311.6 nm | Maximum anisotropy of 8.2 ± 1.3% achieved | uni-kassel.de |

Research has uncovered that successive electronic transitions in the REMPI process can have a cumulative effect on the circular dichroism, leading to an enhancement of the final CD in the ion yield researchgate.net. This implies that the chirality of the molecule influences multiple steps in the photoionization ladder, and these individual contributions can combine constructively. The CD measured in the ion yield is not solely determined by the first resonant absorption step but is a result of the chiroptical interactions at each stage of the excitation and ionization process researchgate.net. In contrast, a two-photon excitation of the n–π∗ transition showed a vanishing CD effect compared to the one-photon process, highlighting the importance of the specific excitation pathway researchgate.net.

Optical Rotation and Optical Rotatory Dispersion (ORD)

Optical rotation (OR) is the rotation of the plane of linearly polarized light as it passes through a chiral substance, and its dependence on the wavelength of light is known as optical rotatory dispersion (ORD) kud.ac.inwikipedia.org. Both techniques are fundamental in characterizing chiral molecules like 3-methylcyclopentanone.

Vapor-phase measurements of the specific rotation of (R)-3-methylcyclopentanone have been performed, and the results show excellent agreement with theoretical values calculated using Density Functional Theory (DFT) for the molecule's different conformers researchgate.netnih.gov. ORD spectra have been investigated for (R)-3-methylcyclopentanone under both isolated (vapor-phase) and solvated conditions, exploring the impact of environmental perturbations on its chiroptical properties researchgate.net. The variation of the optical rotation with wavelength, particularly near an absorption band (a phenomenon known as the Cotton effect), provides detailed information about the electronic structure and absolute configuration of the molecule kud.ac.inresearchgate.net.

Measurement of Specific Rotation in Various Solvents and Concentrations

The specific rotation of (3R)-(+)-3-methylcyclopentanone, the enantiomer of this compound, has been systematically studied to understand the influence of the chemical environment on its chiroptical properties. Measurements conducted at the sodium D-line (589 nm) reveal that the specific rotation of this compound is sensitive to both the solvent and its concentration.

Investigations into the optical rotation of (+)-3-methylcyclopentanone have been carried out in solvents of varying polarity, including carbon tetrachloride (CCl4), methanol (CH3OH), and acetonitrile (CH3CN) researchgate.net. By measuring the rotation at different concentrations within these solvents, researchers have been able to determine the intrinsic rotation of the molecule researchgate.net. One specific measurement records a specific rotation of [α]23/D +148° for (R)-(+)-3-methylcyclopentanone at a concentration of 4.5 g/100mL in methanol sigmaaldrich.com. The data demonstrates the significant role that solvent-solute interactions play in the observed optical activity.

Table 1: Specific Rotation of (R)-(+)-3-Methylcyclopentanone

| Solvent | Concentration (g/100mL) | Specific Rotation [α]D | Temperature (°C) |

|---|---|---|---|

| Methanol | 4.5 | +148° | 23 |

| Carbon Tetrachloride | Variable | Measured | Not Specified |

| Acetonitrile | Variable | Measured | Not Specified |

Investigation of Optical Rotatory Dispersion (ORD) under Isolated and Solvated Conditions

The chiroptical behavior of (R)-3-methylcyclopentanone has been further elucidated through Optical Rotatory Dispersion (ORD) studies, which measure the change in optical rotation as a function of wavelength researchgate.net. These investigations have been performed under both isolated (gas-phase) and solvated conditions to distinguish between intrinsic molecular properties and the effects of environmental perturbations researchgate.netresearchgate.net.

For isolated conditions, vapor-phase measurements of specific rotation were conducted using cavity ring-down polarimetry at wavelengths of 355 nm and 633 nm researchgate.netresearchgate.net. This technique allows for the study of the molecule free from solvent interactions. In parallel, solution-phase ORD spectra were recorded using conventional polarimetry in five different solvents, covering a spectral range of 350–650 nm researchgate.netresearchgate.net. Comparing the gas-phase and solution-phase data provides critical insights into how the surrounding medium and its bulk characteristics, such as dielectric constant and polarizability, modulate the optical activity of the molecule researchgate.net. These studies are particularly informative for ketones, as the carbonyl chromophore has a weak n→π* electronic transition in the near-ultraviolet region that gives rise to a distinct Cotton effect, which is highly sensitive to the molecular structure and environment libretexts.orgacs.org.

Influence of Ring Size and Morphology on Intrinsic Optical Activity

To understand the structural determinants of chiroptical properties in cyclic ketones, comparative studies have been conducted on (R)-3-methylcyclopentanone (R-3MCP), which has a five-membered ring, and (R)-3-methylcyclohexanone (R-3MCH), its six-membered ring analogue researchgate.netresearchgate.net. This research aims to explore the role of ring size and conformational flexibility (morphology) on the molecule's intrinsic optical activity researchgate.netresearchgate.net.

The cyclopentanone (B42830) ring is known for its flexible, non-planar "envelope" and "twist" conformations, while the cyclohexanone ring predominantly adopts more rigid "chair" and "boat" conformations researchgate.net. These differences in ring morphology directly impact the spatial arrangement of atoms around the carbonyl chromophore, which is the primary source of the observed optical activity. By investigating the ORD of both R-3MCP and R-3MCH under identical isolated and solvated conditions, researchers can correlate the observed differences in their chiroptical responses to the distinct structural constraints imposed by the five- and six-membered rings researchgate.netresearchgate.net. The remarkable sensitivity of ORD curves to subtle changes in the stereochemical environment makes this comparative approach a powerful tool for establishing the relationship between molecular structure and optical activity libretexts.orgresearchgate.net.

Conformational Analysis and Dynamics of 3s 3 Methylcyclopentanone

Characterization of Conformational Isomers

(3S)-3-methylcyclopentanone primarily exists as a mixture of conformational isomers, distinguished by the position of the methyl group.

The cyclopentanone (B42830) ring can adopt various twisted and envelope conformations to relieve ring strain. For 3-methylcyclopentanone (B121447), the two most significant and lowest-energy conformers are those where the methyl group occupies either an equatorial-like or an axial-like position. researchgate.netresearchgate.net These are often referred to simply as the equatorial and axial conformers. The equatorial conformer is generally found to be the more stable and, therefore, the more abundant of the two. researchgate.net At very low temperatures, such as those achieved in supersonic beams, it is observed that only the thermodynamically most stable equatorial conformer is present. researchgate.net

At room temperature, this compound exists as an equilibrium mixture of its equatorial and axial conformers. researchgate.net Various experimental and theoretical methods have been employed to determine the relative populations of these two dominant forms. The reported ratios show some variation depending on the technique and conditions (e.g., gas phase vs. solution).

Several studies have yielded different proportions for the equatorial to axial conformer ratio, including 87:13, 78:22, and 70:30. researchgate.net A commonly cited ratio at room temperature is approximately 87:13, indicating a strong preference for the equatorial conformer. researchgate.net Other investigations suggest a slightly lower abundance, with a general agreement that the equatorial to axial ratio is roughly 80:20. researchgate.netresearchgate.net

| Method of Determination | Equatorial Conformer (%) | Axial Conformer (%) | Source |

| Various Approaches researchgate.net | 87 | 13 | researchgate.net |

| Various Approaches researchgate.net | 78 | 22 | researchgate.net |

| Various Approaches researchgate.net | 70 | 30 | researchgate.net |

| General Approximation | ~80 | ~20 | researchgate.netresearchgate.net |

Energetics of Conformational Interconversion

The population distribution of the conformers is governed by their relative energies, specifically the enthalpy difference (ΔH°) between the equatorial and axial forms.

The energy difference between the axial and equatorial conformers has been determined experimentally. One study using resonance-enhanced multiphoton ionization (REMPI) spectroscopy in the gas phase measured the enthalpy difference (ΔH°) to be 1.19 ± 0.14 kcal/mol (4.98 ± 0.59 kJ/mol). researchgate.net Another investigation utilizing temperature-dependent Raman spectra of the neat liquid reported a similar value of 4.83 ± 0.45 kJ/mol. researchgate.netresearchgate.net This positive enthalpy value confirms that the equatorial conformer is energetically favored over the axial conformer. The lower stability of the axial conformer is attributed in part to the 1,3-diaxial interaction between the methyl group and a hydrogen atom on the ring. researchgate.net

| Experimental Method | Enthalpy Difference (ΔH°) (kcal/mol) | Enthalpy Difference (ΔH°) (kJ/mol) |

| Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy researchgate.net | 1.19 ± 0.14 | 4.98 ± 0.59 |

| Temperature-Dependent Raman Spectroscopy researchgate.netresearchgate.net | ~1.15 ± 0.11 | 4.83 ± 0.45 |

The equilibrium between the equatorial and axial conformers is temperature-dependent. As dictated by the principles of thermodynamics, an increase in temperature will lead to a greater population of the higher-energy (axial) conformer. Conversely, at very low temperatures, the population of the more stable equatorial conformer dominates almost exclusively. researchgate.net

Studies utilizing temperature-dependent spectroscopy, such as electronic circular dichroism, have been employed to analyze the shift in conformational population ratios with varying temperatures. researchgate.net This approach allows for the experimental determination of the thermodynamic quantities, including enthalpy and entropy differences, that govern the equilibrium. researchgate.net The efficient vibrational cooling during supersonic expansion experiments effectively "freezes out" the conformers, preventing interconversion and allowing for the study of the individual species. researchgate.net

Conformational Effects on Spectroscopic Observables

The distinct geometries of the equatorial and axial conformers of this compound give rise to different interactions and, consequently, distinguishable spectroscopic signatures. Chiroptical methods, which are sensitive to the three-dimensional structure of molecules, are particularly powerful tools for studying these conformational differences.

Influence on Circular Dichroism Spectra (e.g., Temperature Dependence)

The circular dichroism (CD) spectrum of this compound is markedly influenced by temperature, a phenomenon directly attributable to the equilibrium between its axial and equatorial conformers. Theoretical calculations have shown that the individual CD spectra of the equatorial and axial forms are nearly equal in magnitude but opposite in sign. nih.govresearchgate.net Consequently, the experimentally observed CD spectrum, which is a population-weighted average of the spectra of the individual conformers, is highly sensitive to any shift in this equilibrium.

An increase in temperature provides the necessary thermal energy to overcome the energy barrier between the two conformers, leading to a change in their relative populations. This shift in the conformational equilibrium results in a corresponding change in the measured CD spectrum. This temperature dependence has been exploited to determine important thermodynamic parameters of the conformational equilibrium. For instance, by analyzing the temperature-dependent CD spectra of (R)-(+)-3-methylcyclopentanone in various solvents, researchers have been able to calculate the enthalpy and entropy differences between the axial and equatorial conformers. researchgate.netacs.orgnih.gov

In a study conducted in cyclohexane (B81311), the CD spectrum of 3-methylcyclopentanone was found to be strongly temperature-dependent. nih.govresearchgate.net A van't Hoff plot of this data allowed for the determination of the energy difference between the two conformers. nih.gov Such studies underscore the utility of temperature-dependent CD spectroscopy as a powerful method for probing the conformational dynamics of chiral molecules like this compound.

| Parameter | Method | Solvent | Value |

| Enthalpy Difference (ΔH°) | Temperature-Dependent CD Spectra | 34 Solvents | Determined |

| Entropy Difference (ΔS°) | Temperature-Dependent CD Spectra | 34 Solvents | Determined |

| Energy Difference | van't Hoff plot of Temperature-Dependent CD Data | Cyclohexane | 3.50 ± 0.05 kJ/mol |

| Enthalpy Difference (ΔH°) | Temperature-Dependent IR Absorption Spectra | CCl4 | 4.84 kJ/mol |

Sensitivity of Photoelectron Circular Dichroism to Conformational Changes

Photoelectron circular dichroism (PECD) has emerged as a particularly sensitive technique for probing the conformational landscape of chiral molecules. nih.govresearchgate.net PECD measures the forward-backward asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. This asymmetry is highly sensitive to the three-dimensional structure of the molecule, making PECD an ideal tool for distinguishing between conformers.

For this compound, PECD has been successfully employed to separate the contributions of the axial and equatorial conformers. nih.govresearchgate.net Temperature-dependent PECD studies have been particularly insightful. By measuring the PECD of the highest occupied molecular orbital (HOMO) state and the carbonyl carbon 1s core level at different temperatures, researchers have been able to quantify the change in the relative populations of the two conformers. nih.govresearchgate.netresearchgate.net

In one such study, PECD measurements were performed at 300 K and 370 K. researchgate.net The change in the PECD spectrum upon heating was in good agreement with theoretical predictions based on a shift in the conformer population. rsc.org This demonstrates the remarkable sensitivity of PECD to even subtle changes in the conformational equilibrium of this compound in the gas phase. nih.govresearchgate.net

| Temperature | Conformer | Population |

| 300 K | Equatorial | 0.9 |

| 300 K | Axial | 0.1 |

| 370 K | Equatorial | 0.85 |

| 370 K | Axial | 0.15 |

Computational and Theoretical Investigations of 3s 3 Methylcyclopentanone

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are pivotal in predicting and understanding the various spectroscopic signatures of (3S)-3-methylcyclopentanone. By modeling the molecule's electronic and vibrational states, researchers can simulate spectra that can be compared directly with experimental measurements, aiding in the assignment of spectral features and the elucidation of underlying photophysical processes.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for calculating the electronic and vibrational spectra of molecules like this compound. These methods have been successfully used to compute one-photon absorption and electronic circular dichroism (ECD) spectra. arxiv.orgresearchgate.net For instance, TD-DFT calculations have been employed to investigate the n → π* transition, which is characteristic of the carbonyl group and a key feature in the molecule's chiroptical response. acs.org

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. Studies on this compound have carefully analyzed these effects. aip.org It has been demonstrated that a DFT approach using the Coulomb-attenuating method variant of Becke’s three-parameter exchange and the Lee–Yang–Parr correlation functional (CAM-B3LYP) with correlation-consistent basis sets of double-zeta quality, such as aug-cc-pVDZ, can reproduce experimental electronic circular dichroism spectra with high fidelity. aip.orgresearchgate.net

In contrast, the popular hybrid B3LYP functional, while useful, may be less accurate for predicting certain spectral features for this molecule. nih.gov The choice of XC functional significantly influences the computed spectral band profiles and transition energies. nih.gov For example, calculations of excited state energies show notable differences between functionals like B3LYP and CAM-B3LYP. researchgate.net This highlights the importance of selecting appropriate computational parameters to achieve reliable predictions.

Table 1: Comparison of Calculated Excited State Energies for (R)-(eq)-3-Methylcyclopentanone with Different XC Functionals and Basis Sets

| Method/Basis Set | Lowest Excited State (eV) | Second Excited State (eV) | Third Excited State (eV) |

| TD-B3LYP/aug-cc-pVTZ | 4.22 | 5.64 | 6.11 |

| TD-CAM-B3LYP/aug-cc-pVTZ | 4.30 | 6.33 | 6.86 |

| CIS(D)/6-311++G(2d,2p) | 4.24 | 5.81 | 6.33 |

This table is generated based on data reported in theoretical studies. researchgate.net

Computational methods have been extended to calculate not only one-photon circular dichroism (OPCD) but also two-photon circular dichroism (TPCD) of this compound. These calculations are performed using origin-invariant DFT approximations. aip.org Such studies analyze the response of the molecule's lowest electronic excited states to both one- and two-photon absorption processes, highlighting the differences in selection rules and spectral features. aip.org The calculations are performed for both gas-phase molecules and in solution, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. aip.orgresearchgate.net By comparing the calculated OPCD and TPCD spectra, researchers can characterize the nature of the excited states and understand how they respond differently to various types of photon interactions. aip.org

DFT calculations are also a reliable tool for predicting the specific optical rotation of chiral molecules. For this compound, theoretical specific rotations have been predicted using functionals like B3LYP. researchgate.net These computational results show excellent agreement with experimental optical rotation (OR) measurements, for example, in cyclohexane (B81311) solution. researchgate.netacs.org The theoretical predictions, when combined with experimental data from various solvents like CCl4, CH3OH, and CH3CN, can be used to determine the equilibrium populations of the different conformers. researchgate.net Vapor-phase measurements of specific rotation have also been performed and compared with theoretical values to understand the intrinsic properties of the isolated molecule and the impact of environmental perturbations. researchgate.net The CAM-B3LYP functional has been noted as a reliable and computationally efficient method for predicting optical rotation in these systems. researchgate.net

Table 2: Conformational Population of (R)-(+)-3-Methylcyclopentanone

| Method | Equatorial Conformer (%) | Axial Conformer (%) |

| Experimental (Room Temp.) | 87 | 13 |

| Gas Phase (Vapor) | 78 | 22 |

This table synthesizes data from various experimental and theoretical studies. researchgate.netresearchgate.net

For a precise theoretical reproduction of the vibronic fine structure observed in experimental spectra, it is crucial to go beyond the simple vertical transition picture. This is achieved by including vibrational contributions through the Franck-Condon (FC) and Herzberg-Teller (HT) principles. nih.gov The FC principle accounts for the overlap between the vibrational wavefunctions of the initial and final electronic states, while the HT effect considers the dependence of the electronic transition dipole moment on the nuclear coordinates. nsf.govnih.gov

For this compound, vibrationally resolved ECD spectra have been computed with a full account of both FC and HT contributions at the harmonic level. nih.gov These comprehensive theoretical models highlight the importance of the vibrational degrees of freedom in shaping the electronic spectra. arxiv.org The inclusion of these effects, particularly HT contributions, is made possible by advanced computational implementations, such as those involving analytical gradients in TD-DFT. researchgate.netnih.gov

The Franck-Condon approximation assumes that the electronic transition dipole moment is independent of the nuclear coordinates. However, for many transitions, particularly those that are weakly allowed, this approximation breaks down. nsf.gov These so-called non-Condon effects are critical for an accurate theoretical description of the absorption and circular dichroism spectra of this compound. arxiv.orgresearchgate.netresearchgate.net

Herzberg-Teller corrections are the primary way to account for these non-Condon effects. arxiv.org Studies have shown that including HT corrections is essential to reproduce the main features of the experimental anisotropy factor spectrum of the molecule in the liquid phase. arxiv.orgresearchgate.netresearchgate.net The interference between Franck-Condon and Herzberg-Teller terms can lead to asymmetries between absorption and emission spectra and is crucial for explaining the observed spectral features. nsf.govescholarship.org Neglecting these non-Condon effects can lead to an incomplete or even incorrect interpretation of the experimental data.

Modeling Environmental and Solvent Effects

The Polarizable Continuum Model (PCM) is a powerful and widely used computational method to study the effects of a solvent on a solute molecule without the prohibitive computational cost of modeling individual solvent molecules. wikipedia.org In this approach, the solvent is represented as a continuous, polarizable dielectric medium, and the solute is placed within a cavity carved out of this continuum. q-chem.com This method makes ab initio and Density Functional Theory (DFT) calculations in the presence of a solvent computationally feasible. wikipedia.org

The total free energy of solvation (Gsol) in the PCM framework is typically calculated as the sum of three main components:

Ges (Electrostatic term): This represents the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum.

Gdr (Dispersion-repulsion term): This component accounts for the short-range interactions, namely van der Waals forces, between the solute and the solvent.

Gcav (Cavitation term): This is the energy required to create the cavity for the solute within the solvent. uni-muenchen.deuni-rostock.de

Several variations of the PCM exist, such as the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM), which differ in their mathematical formulation of the solute-continuum interaction. wikipedia.orgq-chem.com These models are available in numerous quantum chemical software packages. wikipedia.org

In the study of this compound, PCM has been employed to investigate the influence of various solvents on its structural and spectroscopic properties. researchgate.net For instance, DFT calculations of the infrared spectra for the equatorial-methyl and axial-methyl conformers of R-(+)-3-methylcyclopentanone were performed in eleven different solvents using the PCM framework to understand how solvent polarity affects vibrational frequencies and intensities. researchgate.net The model is particularly useful for capturing electrostatic solute-solvent interactions, which are dominant in polar solvents like acetone, methanol, and acetonitrile. wikipedia.org

A critical aspect of PCM is the definition of the molecular cavity. This is typically constructed from a union of interlocking atom-centered spheres (van der Waals spheres). q-chem.comuni-rostock.de The accuracy of the model depends on a realistic representation of the molecular shape, as this directly influences the calculated interaction energies. q-chem.com

Computational methods, particularly when combined with continuum solvation models like PCM, are instrumental in assessing how a solvent environment alters the spectroscopic properties of chiral molecules like this compound. Theoretical calculations allow for a detailed analysis of properties such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotation (OR).

Studies on the (R)-enantiomer have shown that solvent polarity significantly affects its chiroptical properties. For example, the weakly absorbing n→π* electronic transition, a key feature in the ECD spectrum of ketones, exhibits a decrease in its wavelength of maximum absorption (λmax) as the solvent polarity increases. acs.orgnih.gov This solvatochromic shift is a direct consequence of the differential stabilization of the ground and excited states by the solvent's dielectric field.

Density Functional Theory (DFT) calculations have been successfully used to predict these solvent effects. By incorporating the solvent's dielectric constant within a PCM framework, researchers have been able to model the trends in spectroscopic behavior. nih.gov For instance, time-dependent DFT (TDDFT) calculations within a PCM scheme have been used to analyze the effect of the cavity field on the ECD spectra of (R)-3-methylcyclopentanone. researchgate.net These studies revealed that the cavity field, which arises from charges induced on the cavity surface by the radiation field, has a non-negligible impact on the computed rotatory strengths. researchgate.net

The influence of solvents on optical rotation has also been a focus of theoretical assessment. DFT/PCM calculations of specific rotation have been carried out for chiral molecules in a diverse set of solvents. nih.gov For (R)-3-methylcyclopentanone, optical rotation measurements in cyclohexane showed excellent agreement with DFT calculations for the molecule's dominant conformers. acs.orgnih.gov Such agreement validates the ability of computational models to predict how the solvent environment modulates the molecule's interaction with polarized light. More advanced models can also combine the implicit PCM approach with an explicit consideration of a few solvent molecules in the first solvation shell, known as a microsolvation approach, to account for specific interactions like hydrogen bonding. acs.orgnih.gov

Table 1: Effect of Solvent Polarity on the n→π* Transition Wavelength (λmax) of (R)-3-Methylcyclopentanone This table is generated based on data reported in scientific literature, illustrating a common trend observed for this compound.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Gas Phase | 1.0 | 302 |

| Cyclohexane | 2.02 | 301 |

| Dioxane | 2.21 | 297 |

| Diethyl ether | 4.34 | 296 |

| Acetonitrile | 37.5 | 290 |

| Methanol | 32.7 | 289 |

| Water | 80.1 | 285 |

Molecular Dynamics and Conformer Distribution Studies

The study of chiral molecular dynamics involves understanding the time-dependent structural changes and energy flow within a chiral molecule, particularly following excitation by an external stimulus such as light. For this compound, theoretical investigations have explored the dynamics following photoionization, which are crucial for interpreting advanced analytical techniques like photoelectron circular dichroism (PECD).

Theoretical models have been developed to simulate the quantum electron dynamics of (R)-3-methylcyclopentanone when excited by circularly polarized laser pulses. thegoodscentscompany.com These simulations, often based on ab initio electronic structure calculations, provide a fundamental understanding of how the chirality of the molecule influences the angular distribution of the ejected photoelectrons.

Furthermore, investigations into the resonance-enhanced multiphoton ionization (REMPI) of 3-methylcyclopentanone (B121447) have highlighted the importance of structural dynamics in the resulting molecular ion. researchgate.net Theoretical calculations suggest that once the parent ion is formed, it can undergo further excitation and subsequent structural rearrangements. The dynamics of these changes in the ionic ground state can strongly influence the observed circular dichroism, explaining discrepancies between the dichroism of the parent ion and its fragments. researchgate.net These theoretical approaches provide insights into the ultrafast processes that govern the chiroptical response of the molecule on femtosecond timescales.

This compound is a flexible molecule that exists as an equilibrium of different conformers, primarily distinguished by the axial or equatorial position of the methyl group on the puckered cyclopentanone (B42830) ring. acs.orgnih.gov Since experimental measurements at room temperature reflect an average over all populated conformers, accurate theoretical predictions of spectroscopic properties must account for the contribution of each conformer.

The relative population of these conformers is determined by their free energy difference (ΔG) and can be calculated using the Boltzmann distribution equation. The key input for this calculation is the relative energy of the conformers, which is typically computed using high-level quantum chemical methods.

Temperature-dependent spectroscopic studies provide an experimental means to determine the thermodynamic parameters governing this equilibrium. By analyzing electronic circular dichroism (CD) or Raman spectra at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the axial and equatorial conformers can be extracted. acs.orgresearchgate.net These experimental values serve as a benchmark for theoretical calculations. For example, analysis of temperature-dependent CD spectra for (R)-3-methylcyclopentanone in various solvents has yielded the enthalpy and entropy differences between the two dominant conformers. acs.orgnih.gov

Once the relative energies of the conformers are known, a Boltzmann-averaged spectrum can be simulated. This is achieved by calculating the spectrum for each individual conformer and then summing them, weighted by their respective Boltzmann population factor. This approach is crucial for achieving good agreement between theoretical and experimental spectra for flexible molecules like this compound and is essential for the correct interpretation of ECD, VCD, and optical rotation data. researchgate.net

Table 2: Theoretical and Experimental Enthalpy Difference (ΔH°) between Equatorial and Axial Conformers of (R)-3-Methylcyclopentanone This table collates representative data from computational and experimental studies.

| Method | Medium | ΔH° (Equatorial - Axial) (kJ/mol) |

| DFT Calculation | Gas Phase | 4.98 |

| Temperature-Dependent Raman Spectroscopy | Neat Liquid | 4.83 ± 0.45 |

| Temperature-Dependent CD Spectroscopy | Cyclohexane | 4.60 ± 0.40 |

| Temperature-Dependent CD Spectroscopy | Acetonitrile | 4.18 ± 0.40 |

Historical and Methodological Considerations in 3s 3 Methylcyclopentanone Research

Evolution of Configurational Assignments and Confirmation

The determination of the absolute configuration of a chiral molecule, the actual three-dimensional arrangement of its atoms, is a non-trivial task that has evolved significantly over the past century. Before the advent of modern spectroscopic and computational techniques, the assignment of absolute configuration relied on chemical correlation with compounds of known stereochemistry. For chiral ketones like 3-methylcyclopentanone (B121447), the development of chiroptical methods, particularly Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), in the mid-20th century provided a powerful non-destructive means of assigning absolute configuration.

A key development in this area was the formulation of the Octant Rule by Djerassi, Moffitt, Woodward, and Klyne in the 1960s. chemistnotes.com This empirical rule establishes a relationship between the three-dimensional arrangement of substituents around a carbonyl chromophore and the sign of the Cotton effect observed in the molecule's ORD or CD spectrum. chemistnotes.comslideshare.net The space around the carbonyl group is divided into eight octants by three perpendicular planes, and the contribution of a substituent to the Cotton effect is determined by the octant it occupies. acs.orgntct-dz.com

For (+)-3-methylcyclopentanone, which corresponds to the (R)-enantiomer, early circular dichroism studies, such as the one reported by Schnepp, Pearson, and Sharman in 1970, provided the crucial experimental data for applying the Octant Rule. rsc.org By analyzing the conformation of the cyclopentanone (B42830) ring and the position of the methyl group, the predicted sign of the Cotton effect could be correlated with the experimentally observed sign, thus allowing for the assignment of the absolute configuration. The (S)-enantiomer, (3S)-3-methylcyclopentanone, would be expected to exhibit a CD spectrum that is a mirror image of the (R)-enantiomer.

The initial assignments made through these semi-empirical rules have since been unequivocally confirmed by the development of more advanced spectroscopic and computational methods, which provide a more detailed and reliable picture of molecular stereochemistry.

Interplay of Experimental and Theoretical Methodologies in Characterization

The comprehensive characterization of this compound and its enantiomer is a prime example of the synergy between experimental measurements and theoretical calculations. A variety of sophisticated techniques have been employed to probe the subtle stereochemical features of this molecule.

Circular Dichroism (CD) Spectroscopy: Electronic CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, has been a central tool in the study of 3-methylcyclopentanone. rsc.org Temperature-dependent CD spectra have been used to determine the thermodynamic parameters for the equilibrium between the two dominant conformers: one with the methyl group in an axial position and the other with the methyl group in an equatorial position. researchgate.net

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): VCD and ROA are vibrational spectroscopic techniques that are sensitive to chirality. Experimental VCD and ROA spectra of 3-methylcyclopentanone have been measured and compared with theoretical predictions to provide detailed information about the conformational preferences and vibrational modes of the molecule. researchgate.net

Photoelectron Circular Dichroism (PECD): PECD is a powerful technique that measures the circular dichroism in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization. Studies on 3-methylcyclopentanone have shown that PECD is highly sensitive to the molecule's conformation and provides a detailed probe of its electronic structure. researchgate.net

Theoretical Calculations: Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable partner to experimental studies. researchgate.netresearchgate.net Theoretical calculations allow for the prediction of various molecular properties, including:

Conformational analysis: Calculating the relative energies and geometries of different conformers.

Spectra simulation: Predicting CD, VCD, and other chiroptical spectra for each conformer.

Thermodynamic properties: Estimating thermodynamic parameters such as enthalpy and entropy differences between conformers.

By comparing the theoretically predicted spectra with the experimental data, a much more detailed and accurate understanding of the molecule's structure and behavior can be achieved. For example, the experimental CD spectrum of 3-methylcyclopentanone is a population-weighted average of the spectra of the individual conformers. By calculating the theoretical spectra of the axial and equatorial conformers, researchers can determine the conformational equilibrium of the molecule in different solvents and at different temperatures. researchgate.net